

# performance comparison of CaTiO3 in different perovskite solar cell architectures

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# Performance Showdown: CaTiO3 in Perovskite Solar Cell Architectures

A comparative analysis of **calcium titanate**'s role and performance in conventional (n-i-p) and inverted (p-i-n) perovskite solar cell designs, providing researchers and material scientists with critical data for next-generation photovoltaic development.

**Calcium titanate** (CaTiO3), a lead-free perovskite material, is garnering significant interest in the field of photovoltaics as a stable and environmentally benign alternative to lead-based perovskites. Its performance, however, is intrinsically linked to the architecture of the solar cell in which it is employed. This guide provides a detailed comparison of CaTiO3's performance in two dominant perovskite solar cell (PSC) architectures: the conventional n-i-p structure and the inverted p-i-n structure.

### At a Glance: Performance Metrics of CaTiO3 in Different PSC Architectures

The following table summarizes the key performance metrics of perovskite solar cells incorporating CaTiO3 in different roles and architectures. It is important to note that a direct, side-by-side comparison of CaTiO3 as the primary absorber in both n-i-p and p-i-n architectures from a single study is not readily available in current literature. The data presented here is compiled from different studies, showcasing the material's versatility.



Architect ure	Role of CaTiO3	Power Conversi on Efficiency (PCE)	Open- Circuit Voltage (Voc)	Short- Circuit Current Density (Jsc)	Fill Factor (FF)	Referenc e
n-i-p (conventio nal)	Lead-Free Perovskite Absorber	2.12%	0.212 V	0.027 mA/cm²	53.90%	[1][2][3]
n-i-p (conventio nal)	Interfacial Layer	19.12%	Not Reported	Not Reported	Not Reported	
p-i-n (inverted)	Solar Cell Componen t	Not Reported	Not Reported	Not Reported	Not Reported	

Note: Comprehensive performance data for CaTiO3 in a p-i-n architecture is not yet widely published, highlighting a key area for future research.

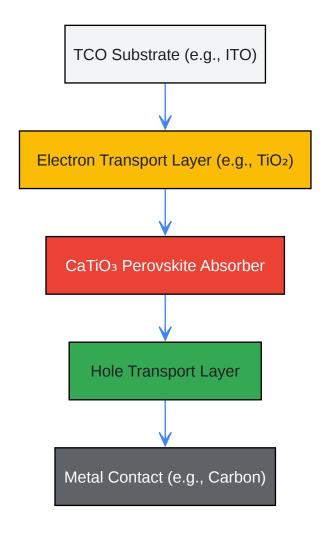
### Unpacking the Architectures: n-i-p vs. p-i-n

The arrangement of the electron transport layer (ETL) and hole transport layer (HTL) defines the architecture of a perovskite solar cell, influencing the charge extraction pathway and overall device performance.

#### The Conventional n-i-p Architecture

In the n-i-p ("normal") configuration, the ETL is deposited on the transparent conductive oxide (TCO) substrate, followed by the perovskite absorber layer, and finally the HTL and the metal contact. This structure has traditionally yielded record efficiencies in lead-based PSCs.





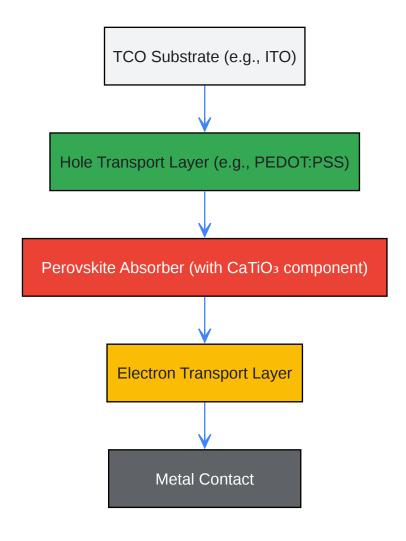
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Conventional n-i-p PSC Architecture

### The Inverted p-i-n Architecture

The p-i-n ("inverted") architecture reverses the layer order, with the HTL deposited first on the TCO, followed by the perovskite layer, the ETL, and the metal contact. This design often offers advantages in terms of fabrication, particularly for flexible devices, and can exhibit reduced hysteresis.





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Inverted p-i-n PSC Architecture

### **Experimental Corner: Fabrication Protocols**

Detailed and reproducible experimental protocols are paramount for advancing PSC research. Below are summarized methodologies for fabricating CaTiO3-based perovskite solar cells in both n-i-p and p-i-n architectures, based on published literature.

## Fabrication of n-i-p CaTiO3 Lead-Free Perovskite Solar Cell

This protocol outlines the fabrication of a lead-free PSC where CaTiO3 serves as the primary light-absorbing material.[1]



- Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with a mild detergent, distilled water, and ethanol.
- CaTiO3 Paste Preparation: CaTiO3 powder is synthesized via a sol-gel method by reacting calcium carbonate (CaCO3) and titanium dioxide (TiO2). The resulting CaTiO3 powder is then dissolved in ethanol and stirred until a paste is formed.
- TiO2 Layer Deposition: A TiO2 paste is deposited onto the cleaned ITO substrate using a dip-coating technique to form the electron transport layer.
- CaTiO3 Layer Deposition: The prepared CaTiO3 paste is subsequently deposited on top of the TiO2 layer, also by dip-coating.
- Counter Electrode Deposition: A carbon paste is coated onto the CaTiO3 layer to serve as the counter electrode.
- Electrolyte Introduction: A solution of potassium iodide (KI) and iodine (I2) is dropped onto the active area of the device.

## Fabrication of a p-i-n Perovskite Solar Cell with Modified Hole Transport Layer

While a specific protocol for a CaTiO3-based p-i-n device is not detailed in the available literature, the following general workflow for an inverted PSC can be adapted for the inclusion of CaTiO3, for instance, as a component in a modified hole transport layer.



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General Experimental Workflow for p-i-n PSCs



### **Concluding Remarks**

The exploration of CaTiO3 in perovskite solar cells is still in its early stages, with promising yet varied results depending on the device architecture and the specific role of the material. In the conventional n-i-p architecture, CaTiO3 has been demonstrated as a viable lead-free absorber, albeit with modest efficiency to date.[1][2][3] Its application as an interfacial layer in the same architecture, however, has shown the potential to significantly boost the performance of traditional lead-based PSCs.

The performance of CaTiO3 in inverted p-i-n architectures remains a critical knowledge gap. The development of stable and efficient CaTiO3-based p-i-n devices could open new avenues for flexible and low-cost solar energy conversion. Future research should focus on optimizing the deposition of high-quality CaTiO3 films in inverted structures and on the rational design of hole transport and electron transport materials that are compatible with CaTiO3 to enhance charge extraction and minimize recombination losses. A direct comparative study of optimized n-i-p and p-i-n devices featuring CaTiO3 as the primary absorber would be highly valuable to the research community.

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